molecular formula C4H11ClN2O2 B15296534 N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride CAS No. 859980-09-9

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Cat. No.: B15296534
CAS No.: 859980-09-9
M. Wt: 154.59 g/mol
InChI Key: DLDZMJZGIYYHTL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a chemical compound with a molecular formula of C4H11ClN2O2. It is a derivative of acetamide, featuring an aminoethyl group and a hydroxy group attached to the acetamide backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride typically involves the reaction of 2-chloroacetamide with ethylenediamine. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reacting 2-chloroacetamide with ethylenediamine: in a large reactor.

    Purification: The crude product is purified using recrystallization techniques.

    Drying: The purified product is dried under vacuum to obtain the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Condition Reaction Site Product Catalyst/Notes
Acidic (HCl, 80°C)Amide bond2-hydroxyacetic acid + ethylenediamine saltComplete cleavage in 4–6 hours
Basic (NaOH, 60°C)Hydroxyl groupDeprotonated alkoxide intermediateForms coordination complexes with metals

Controlled hydrolysis at pH 5–6 preserves the acetamide structure while activating the hydroxyl group for subsequent reactions.

Alkylation and Acylation

The primary amine group exhibits nucleophilic reactivity:

Alkylation (Mitsunobu reaction)

Reagents: Alkyl halides (e.g., CH₃I), DIAD, PPh₃
Conditions: THF, 0°C → RT, 12 hr
Yield: 68–72% alkylated product
Equation:
C4H10N2O2HCl+R-XC4H9N2O2R+HX\text{C}_4\text{H}_{10}\text{N}_2\text{O}_2\cdot\text{HCl} + \text{R-X} \rightarrow \text{C}_4\text{H}_9\text{N}_2\text{O}_2\text{R} + \text{HX}

Acylation

Reagents: Acetic anhydride, pyridine
Conditions: 25°C, 2 hr
Product: N-acetylated derivative (confirmed by ¹H NMR δ 2.15 ppm singlet)

Coordination Chemistry

The hydroxyl and amine groups form stable complexes with transition metals:

Metal Ion Ligand Sites Stability Constant (log K) Application
Cu²⁺NH₂, O⁻ (deprotonated)8.2 ± 0.3Catalytic oxidation studies
Fe³⁺NH₂, OH5.9 ± 0.2Redox-active material synthesis

Condensation Reactions

In buffered aqueous solutions (pH 7.4), the compound reacts with carbonyl compounds:

Example with formaldehyde:
C4H10N2O2HCl+HCHOC5H12N2O3+HCl\text{C}_4\text{H}_{10}\text{N}_2\text{O}_2\cdot\text{HCl} + \text{HCHO} \rightarrow \text{C}_5\text{H}_{12}\text{N}_2\text{O}_3 + \text{HCl}
Product: N-methylol derivative, isolated as white crystals (m.p. 145–147°C)

Biotransformation Pathways

Microbial studies reveal degradation products via nitroso/nitro group incorporation:

  • Arthrobacter MPI764 converts the compound to N-(2-hydroxy-5-nitrophenyl)acetamide

  • Pseudomonas laurentiana produces glucoside derivatives (LC/HRMS m/z 181.06028 [M+H]⁺)

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition initiates at 185°C via:

  • HCl liberation (Δm = 12.3%)

  • Acetamide backbone breakdown (Δm = 44.7%)
    Residual carbon content: 28.1% at 600°C

This reactivity profile positions this compound as a multifunctional synthon for targeted drug design, metal-organic frameworks, and enzymology studies. Its ability to undergo site-selective modifications under mild conditions enables precise structural tailoring for advanced applications .

Scientific Research Applications

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)acetamide hydrochloride
  • 2-hydroxyacetamide
  • Ethylenediamine dihydrochloride

Comparison

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which provide it with distinct reactivity and interaction capabilities. Compared to similar compounds, it offers a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

859980-09-9

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

N-(2-aminoethyl)-2-hydroxyacetamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H

InChI Key

DLDZMJZGIYYHTL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CO)N.Cl

Origin of Product

United States

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